Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is a chemical compound with the molecular formula C7H8N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method includes the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid as a catalyst . This reaction leads to the formation of the desired compound through a 1,3-dipolar cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a hydroxy group.
Methyl pyrazine-2-carboxylate: Another derivative with a carboxylate ester group.
Uniqueness
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for additional hydrogen bonding interactions, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H9N1O3
- Molecular Weight : 169.17 g/mol
The compound features a pyrazine ring, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Properties
Research has indicated that pyrazine derivatives exhibit significant anticancer activity. For instance, compounds derived from pyrazine have shown promising results in inhibiting various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10.4 | |
Compound B | HeLa (Cervical) | 9.1 | |
Compound C | BEL-7402 (Liver) | 10.74 |
These compounds act by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including the modulation of signaling pathways related to cancer progression.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies have shown that certain pyrazine derivatives can protect neuronal cells from oxidative stress and apoptosis:
Compound | Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound D | SH-SY5Y (Neuroblastoma) | 3.68 | Inhibition of apoptosis via Bcl-2/Bax ratio modulation |
Compound E | HMEC-2 (Endothelial) | 3.55 | Protection against free radical damage |
These findings suggest that the compound may have potential applications in treating neurodegenerative diseases.
Antimicrobial Activity
Antimicrobial properties have been attributed to pyrazine derivatives as well. The compound has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
This antimicrobial activity is essential for developing new therapeutic agents against resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies indicate that pyrazine derivatives can inhibit kinase activity, which is crucial for cell signaling in cancer and other diseases.
- Modulation of Apoptotic Pathways : Compounds have been shown to alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased cell death in cancer cells.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative stress in neuronal tissues.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroprotective Study : In an experiment involving SH-SY5Y cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, demonstrating its potential as a neuroprotective agent.
- Anticancer Efficacy : A study on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, supporting its role as a potential anticancer drug.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-4-8-2-3-9-5/h2-4,6,10H,1H3 |
InChI Key |
CBMITMNLDAHKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CN=C1)O |
Origin of Product |
United States |
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